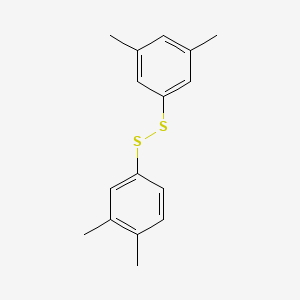(2-propanolato)- CAS No. 68492-77-3](/img/structure/B13783717.png)
Titanium, bis[2-(methoxy-kappaO)phenolato-kappaO](2-methoxyphenolato-kappaO)(2-propanolato)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium, bis2-(methoxy-kappaO)phenolato-kappaO(2-propanolato)- is a titanium-based coordination compound This compound is characterized by its unique structure, which includes methoxyphenolato and propanolato ligands coordinated to a central titanium atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of titanium, bis2-(methoxy-kappaO)phenolato-kappaO(2-propanolato)- typically involves the reaction of titanium tetrachloride with 2-methoxyphenol and 2-propanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction can be summarized as follows:
- Dissolve titanium tetrachloride in an appropriate solvent such as toluene or dichloromethane.
- Add 2-methoxyphenol and 2-propanol to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours.
- Isolate the product by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography may be employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Titanium, bis2-(methoxy-kappaO)phenolato-kappaO(2-propanolato)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium species.
Reduction: Reduction reactions can convert the titanium center to a lower oxidation state.
Substitution: Ligand exchange reactions can occur, where the methoxyphenolato or propanolato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out in an inert solvent at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used. These reactions are often performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Ligand exchange reactions can be facilitated by the addition of excess ligand or by using a coordinating solvent such as acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide or other titanium oxides, while reduction can produce lower oxidation state titanium complexes. Substitution reactions result in the formation of new titanium-ligand complexes.
科学的研究の応用
Titanium, bis2-(methoxy-kappaO)phenolato-kappaO(2-propanolato)- has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic transformations, including polymerization and oxidation reactions.
Biology: Investigated for its potential biological activity, including anticancer properties. Titanium complexes have shown promise in inhibiting the growth of cancer cells.
Medicine: Explored for use in drug delivery systems and as imaging agents due to their unique coordination chemistry.
Industry: Utilized in the production of advanced materials, such as coatings and composites, due to their stability and reactivity.
作用機序
The mechanism by which titanium, bis2-(methoxy-kappaO)phenolato-kappaO(2-propanolato)- exerts its effects involves coordination to target molecules through its titanium center. The compound can interact with biological molecules, such as proteins and DNA, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Titanium, bis2-(methoxy-kappaO)phenolato-kappaO(2-propanolato)-
- Titanium, bis2-(methoxy-kappaO)phenolato-kappaO(2-ethanolato)-
- Titanium, bis2-(methoxy-kappaO)phenolato-kappaO(2-butanolato)-
Uniqueness
The uniqueness of titanium, bis2-(methoxy-kappaO)phenolato-kappaO(2-propanolato)- lies in its specific ligand environment, which imparts distinct reactivity and stability compared to other similar compounds
特性
CAS番号 |
68492-77-3 |
|---|---|
分子式 |
C24H28O7Ti |
分子量 |
476.3 g/mol |
IUPAC名 |
2-methoxyphenolate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/3C7H8O2.C3H7O.Ti/c3*1-9-7-5-3-2-4-6(7)8;1-3(2)4;/h3*2-5,8H,1H3;3H,1-2H3;/q;;;-1;+4/p-3 |
InChIキー |
HSEOTQYRXWVNSJ-UHFFFAOYSA-K |
正規SMILES |
CC(C)[O-].COC1=CC=CC=C1[O-].COC1=CC=CC=C1[O-].COC1=CC=CC=C1[O-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


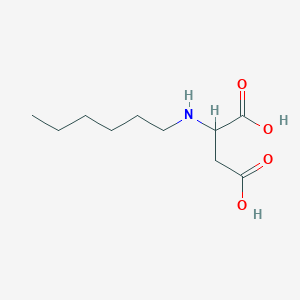

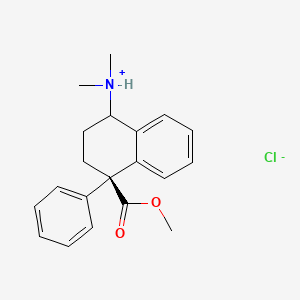
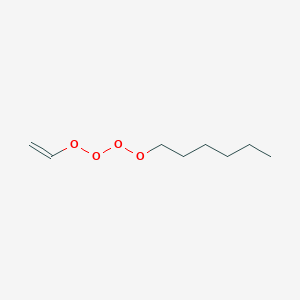
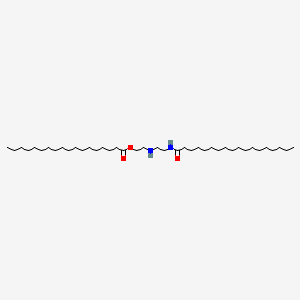
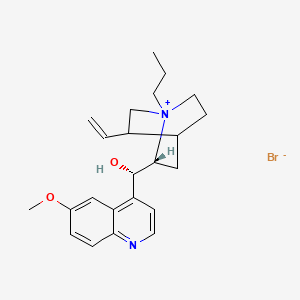
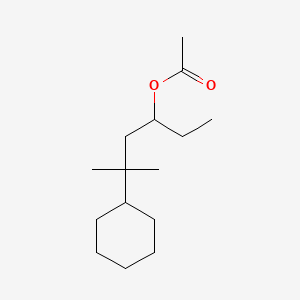
![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
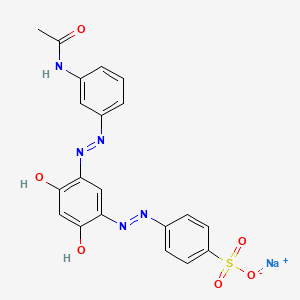


![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)
